molecular formula C12H18BrN B13282995 [(2-Bromo-4-methylphenyl)methyl](tert-butyl)amine

[(2-Bromo-4-methylphenyl)methyl](tert-butyl)amine

Cat. No.: B13282995
M. Wt: 256.18 g/mol
InChI Key: CXTKOVJRHLIWRO-UHFFFAOYSA-N
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Description

(2-Bromo-4-methylphenyl)methylamine is a brominated aromatic amine featuring a tert-butyl group attached to a benzylamine scaffold substituted with bromine at the ortho position and a methyl group at the para position of the phenyl ring. Its molecular formula is C₁₂H₁₇BrN (molecular weight: 260.14 g/mol), distinguishing it from structurally related compounds through the combination of bromine and methyl substituents. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of ligands for coordination chemistry or pharmaceutical agents, owing to the reactivity of its bromine atom in cross-coupling reactions .

Properties

Molecular Formula

C12H18BrN

Molecular Weight

256.18 g/mol

IUPAC Name

N-[(2-bromo-4-methylphenyl)methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C12H18BrN/c1-9-5-6-10(11(13)7-9)8-14-12(2,3)4/h5-7,14H,8H2,1-4H3

InChI Key

CXTKOVJRHLIWRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CNC(C)(C)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-methylphenyl)methylamine typically involves the bromination of 4-methylbenzylamine followed by the introduction of a tert-butyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The tert-butyl group can be introduced using tert-butyl chloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production methods for (2-Bromo-4-methylphenyl)methylamine may involve large-scale bromination and alkylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

[Chemical Reactions Involving (2-Bromo-4-methylphenyl)methylamine](pplx://action/followup)

(2-Bromo-4-methylphenyl)methylamine can undergo various chemical reactions:

Substitution Reactions

The bromine atom on the phenyl ring is a good leaving group, making it susceptible to substitution reactions. Common substitution reactions include:

  • Nucleophilic Substitution : The bromine can be replaced by nucleophiles such as hydroxide ions or amines, leading to new functional groups.

Oxidation and Reduction Reactions

The compound can participate in oxidation and reduction processes depending on the reagents used:

  • Oxidation : The amine group can be oxidized to form imines or other nitrogen-containing functional groups.

  • Reduction : The bromo group can be reduced to form a corresponding phenol or other derivatives.

Coupling Reactions

(2-Bromo-4-methylphenyl)methylamine can also engage in coupling reactions, such as:

  • Suzuki-Miyaura Coupling : This reaction involves coupling with boronic acids in the presence of a palladium catalyst, forming new carbon-carbon bonds.

Mechanism of Reactions

The mechanisms by which (2-Bromo-4-methylphenyl)methylamine reacts are largely dependent on its structural features:

  • Electrophilic Aromatic Substitution : The presence of the bromine enhances electrophilicity, allowing for further substitutions on the aromatic ring.

  • Nucleophilic Attack : The tert-butyl amine group can act as a nucleophile in various reactions, facilitating further functionalization.

Scientific Research Applications

(2-Bromo-4-methylphenyl)methylamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-4-methylphenyl)methylamine involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the tert-butylamine group can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Functional Groups
(2-Bromo-4-methylphenyl)methylamine C₁₂H₁₇BrN 2-Br, 4-Me 260.14 Tertiary amine
(2-Bromo-4-fluorophenyl)methylamine C₁₁H₁₅BrFN 2-Br, 4-F 260.14 Tertiary amine
N-(2-Bromo-4-methylphenyl)acetamide C₉H₁₀BrNO 2-Br, 4-Me 228.09 Acetamide
tert-Butyl 3-bromo-4-fluorobenzylcarbamate C₁₂H₁₅BrFNO₂ 3-Br, 4-F 336.16 Carbamate ester

Key Observations :

Halogen Substituent Effects: The bromine atom in the target compound enhances electrophilic reactivity compared to fluorine in (2-Bromo-4-fluorophenyl)methylamine, making it more suitable for Suzuki-Miyaura couplings .

Functional Group Differences :

  • Tertiary amine vs. carbamate (tert-Butyl 3-bromo-4-fluorobenzylcarbamate): The carbamate’s ester group introduces hydrolytic stability but reduces nucleophilicity compared to the free amine .
  • Acetamide (N-(2-Bromo-4-methylphenyl)acetamide): The amide group diminishes reactivity toward alkylation or acylation, favoring metabolic stability in drug design .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound (2-Bromo-4-fluorophenyl)methylamine N-(2-Bromo-4-methylphenyl)acetamide
Boiling Point ~250–270°C (estimated) ~240–260°C (estimated) 228.09 g/mol (decomposes)
Solubility Low in water; soluble in DCM, THF Similar to target compound Moderate in polar aprotic solvents
LogP (lipophilicity) ~3.2 (estimated) ~3.5 (higher due to fluorine) ~2.1 (lower due to acetamide)

Key Observations :

  • The tert-butyl group in the target compound contributes to steric hindrance, reducing crystallization tendency compared to smaller substituents .
  • Methyl vs.

Biological Activity

(2-Bromo-4-methylphenyl)methylamine is a substituted amine that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of (2-Bromo-4-methylphenyl)methylamine features a bromine atom at the 2-position and a methyl group at the 4-position on a phenyl ring, with a tert-butyl amine group attached. This configuration is significant as it influences the compound's reactivity and interaction with biological targets.

The biological activity of (2-Bromo-4-methylphenyl)methylamine can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting bacterial cell membranes or interfering with metabolic pathways. The presence of the bromine atom enhances its ability to interact with microbial targets.
  • Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Antimicrobial Activity

A study highlighted that (2-Bromo-4-methylphenyl)methylamine demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

Bacterial StrainMIC (mM)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa1.5

These results suggest that the compound could serve as a promising candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have shown that (2-Bromo-4-methylphenyl)methylamine exhibits cytotoxic effects on various cancer cell lines, including A2780 human ovarian carcinoma cells. The compound's mechanism involves inducing oxidative stress and DNA damage, leading to cell death. The IC50 values for these cancer cell lines were found to be in the micromolar range:

Cell LineIC50 (µM)
A2780 (cancer)10
A2780cisR (cisplatin-resistant)15

These findings indicate that the compound may have potential applications in cancer therapy, especially for resistant cancer types .

Case Studies

  • Antimicrobial Efficacy : A recent case study evaluated the effectiveness of (2-Bromo-4-methylphenyl)methylamine against biofilms formed by Staphylococcus aureus. The study demonstrated a reduction in biofilm biomass by over 60% at sub-MIC concentrations, highlighting its potential as an antibiofilm agent .
  • Cancer Treatment : Another study focused on the use of this compound in combination with conventional chemotherapeutics. The results suggested that co-treatment enhanced the efficacy of existing drugs while reducing their side effects, indicating a synergistic effect .

Q & A

Q. What synthetic methodologies are effective for preparing (2-Bromo-4-methylphenyl)methylamine, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via alkylation or reductive amination. For example, a coupling reaction between 2-bromo-4-methylbenzyl bromide and tert-butylamine under basic conditions (e.g., NaH in THF at 65°C for 16 hours) is a viable route . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Yield optimization requires strict moisture control, stoichiometric excess of tert-butylamine (1.2–1.5 equivalents), and inert atmosphere (N₂/Ar) to prevent side reactions. Monitoring by TLC (Rf ~0.3 in 3:1 hexane:EtOAc) ensures intermediate stability .

Q. How can researchers characterize the purity and structural integrity of (2-Bromo-4-methylphenyl)methylamine?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.2 ppm, singlet for 9H) and aromatic protons (δ ~7.3–7.5 ppm for bromo-methyl-substituted phenyl) .
  • HPLC : Use a C18 column (ACN:H₂O 70:30, 1 mL/min) to assess purity (>95% by area under the curve).
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 296.1 (calculated for C₁₂H₁₇BrN).
    Cross-validate with elemental analysis (C, H, N ±0.3%) .

Q. What are the recommended storage conditions to prevent degradation of this compound?

  • Methodological Answer : Store in amber vials at –20°C under inert gas (Ar). Desiccate with silica gel to avoid hydrolysis of the tert-butyl group. For long-term stability (>6 months), avoid exposure to light, humidity, and acidic/basic environments .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The tert-butyl group creates significant steric hindrance, reducing accessibility to the amine lone pair. Kinetic studies (e.g., competition experiments with smaller alkylamines) show decreased reactivity in SN2 reactions. Computational modeling (DFT at B3LYP/6-31G*) can quantify steric effects using buried volume (%Vbur) calculations .

Q. What strategies resolve contradictions in reported reaction yields when introducing the tert-butyl moiety under varying conditions?

  • Methodological Answer : Discrepancies often arise from competing elimination pathways. To mitigate:
  • Use bulky bases (e.g., KOtBu instead of NaH) to favor substitution over elimination .
  • Monitor reaction progress via in situ IR (disappearance of tert-butylamine N–H stretch at ~3300 cm⁻¹).
  • Compare solvent effects: Polar aprotic solvents (DMF, THF) improve yields by stabilizing transition states .

Q. How can computational methods predict the electronic effects of bromo and methyl substituents on the amine’s basicity?

  • Methodological Answer :
  • pKa Prediction : Use quantum mechanical calculations (e.g., COSMO-RS) to model the amine’s proton affinity. The electron-withdrawing bromo group reduces basicity (predicted pKa ~9.5 vs. ~10.2 for non-brominated analogs).
  • NBO Analysis : Evaluate hyperconjugation between the phenyl ring and amine lone pair to explain substituent effects .

Q. What analytical techniques are suitable for detecting degradation products under oxidative conditions?

  • Methodological Answer :
  • LC-MS/MS : Identify oxidative byproducts (e.g., tert-butyl hydroxylamine or brominated quinones) using fragmentation patterns.
  • GC-MS with Derivatization : Silylate labile degradation products (e.g., tert-butanol) for volatility.
  • EPR Spectroscopy : Detect radical intermediates during autoxidation .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s stability in protic solvents: How to reconcile these findings?

  • Methodological Answer : Discrepancies arise from trace acidic/basic impurities. Reproduce experiments with rigorously dried solvents (Karl Fischer titration for H₂O <50 ppm). Stability assays (HPLC over 72 hours) in MeOH vs. EtOH show faster degradation in EtOH due to higher acidity (pH ~5.5 vs. MeOH ~6.5) .

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